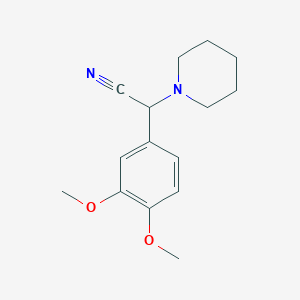

2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17/h6-7,10,13H,3-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQELSXKYURXBIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C#N)N2CCCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile typically involves the following steps:

Formation of the Dimethoxyphenyl Intermediate: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.

Introduction of the Piperidine Ring: The intermediate is then reacted with piperidine under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The aromatic ring may undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophilic substitution may use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Products may include primary or secondary amines.

Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

- Anticancer Activity : Research indicates that 2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against human cancer cells, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : The compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents warrants further investigation into its mechanisms of action .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of compounds with similar structures exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .

Several studies have investigated the applications of this compound:

- Anticancer Research :

- Neuroprotection :

- Antimicrobial Testing :

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor, it may act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include neurotransmitter receptors or enzymes.

Comparison with Similar Compounds

Key Observations :

- Aryl Substituents : The 3,4-dimethoxy group in the target compound balances electron-donating effects and steric bulk, optimizing interactions with biological targets (e.g., GST enzymes) compared to electron-withdrawing Cl or CF₃ groups .

- Amine Moieties : Piperidine (6-membered ring) vs. piperazine (6-membered ring with two N atoms) influences solubility and binding affinity. Piperazine derivatives often exhibit improved pharmacokinetic profiles due to hydrogen-bonding capacity .

Insecticidal and Larvicidal Effects

- Target Compound : Induces GST activity in A. aegypti larvae, a biomarker of oxidative stress response. This mechanism is distinct from botanical larvicides like essential oils, which often act via neurotoxicity .

- Dichlorophenyl Analog: Chlorine substituents may enhance toxicity but reduce selectivity, posing risks to non-target organisms .

Therapeutic Potential

- FMO3 Inhibition: The target compound and its derivatives (e.g., 5-amino-2-isopropylvaleronitrile variants) are investigated for pain management, leveraging their ability to inhibit flavin-containing monooxygenase 3 (FMO3) .

- Antioxidant and Enzyme Inhibition : Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., compound 3e ) exhibit strong tyrosinase and HIV-1 protease inhibition, suggesting structural motifs shared with the target compound may confer similar bioactivity .

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry. Its structure features a piperidine ring and a dimethoxyphenyl moiety, which contribute to its biological activity. This article explores the compound's biological properties, including its antimicrobial, anticancer, and neuroprotective activities, supported by relevant case studies and research findings.

- Molecular Formula : C15H20N2O2

- Molecular Weight : 260.15 g/mol

-

Structure :

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of this compound. For instance, in vitro tests demonstrated that certain modifications of the piperidine derivatives exhibited promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity against these bacteria .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | S. aureus, E. coli |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various cell line assays, it demonstrated cytotoxic effects against several cancer types, including hematological malignancies. For example, one study reported an IC50 value of approximately 1.00 ± 0.42 μM against erythroleukemia cells (HEL), suggesting significant potential for further development as an anticancer agent .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HEL | 1.00 ± 0.42 | Cytotoxic |

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, the compound has shown neuroprotective effects in preclinical models. Studies suggest that it may mitigate neuronal damage through antioxidant mechanisms and by modulating neurotransmitter systems . This property highlights its potential for treating neurodegenerative diseases.

Case Studies

- Antimicrobial Evaluation : A comprehensive study evaluated the antimicrobial efficacy of various piperidine derivatives, including the target compound. The results indicated a strong correlation between structural modifications and increased antimicrobial potency .

- Cytotoxicity Assays : In vitro assays on different cancer cell lines revealed that modifications to the piperidine structure enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

- Neuroprotection : Experimental models demonstrated that treatment with the compound reduced oxidative stress markers and improved survival rates in neuronal cultures exposed to neurotoxic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. Optimization involves adjusting solvent polarity (e.g., dichloromethane or acetonitrile) and temperature (e.g., reflux at 171–178°C under reduced pressure) to enhance yield . Catalytic systems, such as palladium complexes with phosphine ligands, may improve reaction efficiency, as seen in analogous acetonitrile derivatives . Monitoring by TLC or HPLC ensures intermediate purity.

Q. How is structural conformation validated for this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles (e.g., C–C = 0.015 Å) and torsion angles (e.g., Pd1–P1–O6–C7 = 102.4°), confirming stereochemistry . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, with discrepancies resolved via iterative refinement of crystallographic data (R factor ≤ 0.066) .

Q. What safety protocols are essential during synthesis and handling?

- Methodology : Use fume hoods and personal protective equipment (PPE) due to the compound’s toxicity (GHS Category III). Avoid exposure to moisture or incompatible materials (e.g., strong oxidizers) to prevent decomposition . Storage at 2–8°C in airtight containers minimizes degradation .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxyphenyl group influence the compound’s reactivity?

- Methodology : Computational models (DFT or MD simulations) analyze electron density distribution, showing methoxy groups enhance resonance stabilization of the nitrile moiety . Experimental validation via cyclic voltammetry or Hammett plots quantifies substituent effects on reaction kinetics .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Methodology : Cross-validate NMR chemical shifts with SCXRD torsion angles (e.g., C16–P1–C34 = 119.1° vs. C34–C39 bond length = 1.327 Å) . For dynamic structural disorders (e.g., fluorine positional disorder in trifluoromethyl groups), use low-temperature crystallography (100 K) to reduce thermal motion artifacts .

Q. How can the compound’s bioactivity be systematically explored?

- Methodology : Screen against enzyme targets (e.g., DNA methyltransferases) using in vitro assays (IC₅₀ determination) . Structure-activity relationship (SAR) studies modify the piperidine or dimethoxyphenyl moieties to assess pharmacological selectivity .

Q. What computational approaches predict solvent-dependent conformational changes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.